molecular formula C9H8ClN3O B1530411 [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol CAS No. 1353878-01-9

[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Cat. No.: B1530411
CAS No.: 1353878-01-9
M. Wt: 209.63 g/mol
InChI Key: LXOKIKAKZYHCJX-UHFFFAOYSA-N
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Description

[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol is a chemical compound that features a phenyl ring substituted with a chloro group and a triazole ring, along with a methanol group. This compound is notable for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol typically involves the following steps:

    Nitration: The starting material, 2-chlorophenylmethanol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Cyclization: The amine group reacts with formamide to form the triazole ring.

    Chlorination: The final step involves the chlorination of the phenyl ring to yield the target compound.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products:

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major products include various reduced forms of the triazole ring.

    Substitution: The products depend on the nucleophile used, resulting in a variety of substituted phenylmethanol derivatives.

Scientific Research Applications

[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studying enzyme inhibition and protein interactions.

    Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    [2-chloro-4-(1H-1,2,3-triazol-1-yl)phenyl]methanol: Similar structure but with a different triazole ring.

    [2-chloro-4-(1H-imidazol-1-yl)phenyl]methanol: Contains an imidazole ring instead of a triazole ring.

Uniqueness:

Properties

IUPAC Name

[2-chloro-4-(1,2,4-triazol-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-9-3-8(2-1-7(9)4-14)13-6-11-5-12-13/h1-3,5-6,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOKIKAKZYHCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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